2-(3-Fluorophenyl)pyridin-3-ol
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Overview
Description
2-(3-Fluorophenyl)pyridin-3-ol is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom attached to the phenyl ring and a hydroxyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride in a solvent like dimethylformamide at room temperature . Another method includes the diazotization of substituted 2-aminopyridines followed by fluorination with sodium nitrite in hydrofluoric acid .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves the use of high-temperature fluorination reactions. For example, the fluorination of pyridine using aluminum fluoride and copper fluoride at temperatures between 450-500°C can yield fluorinated pyridines . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridin-3-one derivatives, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
2-(3-Fluorophenyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2-(4-Fluorophenyl)pyridine
Uniqueness
2-(3-Fluorophenyl)pyridin-3-ol is unique due to the specific positioning of the fluorine atom and hydroxyl group, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-(3-fluorophenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-4-1-3-8(7-9)11-10(14)5-2-6-13-11/h1-7,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGWIAUULKLPBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673379 |
Source
|
Record name | 2-(3-Fluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-76-0 |
Source
|
Record name | 2-(3-Fluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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